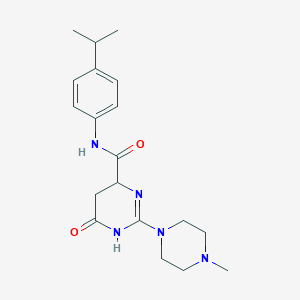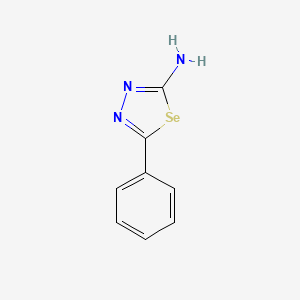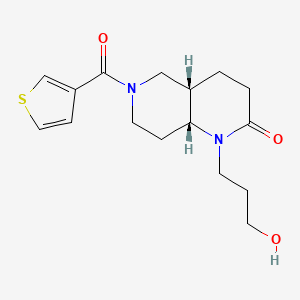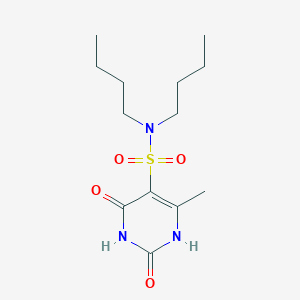![molecular formula C23H24N4O3 B5410849 5-acetyl-6-methyl-3-[4-(4-phenyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B5410849.png)
5-acetyl-6-methyl-3-[4-(4-phenyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-1H-pyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-acetyl-6-methyl-3-[4-(4-phenyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-1H-pyridin-2-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyridinone core, a piperidine ring, and a pyrazole moiety
Métodos De Preparación
The synthesis of 5-acetyl-6-methyl-3-[4-(4-phenyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-1H-pyridin-2-one can be achieved through a multi-step process involving several key reactions. One efficient synthetic route involves the use of a one-pot three-component synthesis. This method typically employs calcium chloride (CaCl₂) in refluxing ethanol (EtOH) as a catalyst . The starting materials include an aldehyde, a β-dicarbonyl compound, and a urea or thiourea. The reaction proceeds through a multicomponent condensation, leading to the formation of the desired pyridinone derivative .
Análisis De Reacciones Químicas
5-acetyl-6-methyl-3-[4-(4-phenyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-1H-pyridin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydroxylamine, hydrazine hydrate, and thiosemicarbazide . For instance, the treatment of the 5-acetyl derivative with hydroxylamine or hydrazine hydrate leads to the formation of fused isoxazolo and pyrazolo derivatives . These reactions are typically carried out under reflux conditions in ethanol, and the major products formed include pyrazolyl, isoxazolyl, and pyrimidinyl derivatives .
Aplicaciones Científicas De Investigación
This compound has shown potential in various scientific research applications. In medicinal chemistry, it has been evaluated for its antibacterial and antifungal activities against various strains of bacteria and fungi . Additionally, some derivatives of this compound have demonstrated anti-inflammatory activity in animal models .
Mecanismo De Acción
The mechanism of action of 5-acetyl-6-methyl-3-[4-(4-phenyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-1H-pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound’s pyrazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity . This inhibition can lead to the suppression of inflammatory responses and the inhibition of microbial growth. The exact molecular targets and pathways involved may vary depending on the specific derivative and its application .
Comparación Con Compuestos Similares
5-acetyl-6-methyl-3-[4-(4-phenyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-1H-pyridin-2-one can be compared to other similar compounds, such as 5-acetyl-6-methyl-4-(2-phenylvinyl)-3,4-dihydro-2(1H)-pyrimidinone . While both compounds share a pyridinone or pyrimidinone core, the presence of different substituents, such as the pyrazole moiety in the former, contributes to their unique chemical properties and biological activities. The pyrazole-containing compound is particularly notable for its potential antimicrobial and anti-inflammatory activities .
Propiedades
IUPAC Name |
5-acetyl-6-methyl-3-[4-(4-phenyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-14-18(15(2)28)12-19(22(29)25-14)23(30)27-10-8-17(9-11-27)21-20(13-24-26-21)16-6-4-3-5-7-16/h3-7,12-13,17H,8-11H2,1-2H3,(H,24,26)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZGQYJANCCMLDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=O)N1)C(=O)N2CCC(CC2)C3=C(C=NN3)C4=CC=CC=C4)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-{2-oxo-2-[(4aS*,8aR*)-2-oxo-1-propyloctahydro-1,6-naphthyridin-6(2H)-yl]ethyl}imidazolidine-2,4-dione](/img/structure/B5410777.png)

![4-[4-(allyloxy)benzoyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5410788.png)
![5-{[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]methyl}-1,2,4-oxadiazole-3-carboxamide](/img/structure/B5410790.png)
![N-(4-chlorophenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5410811.png)
![N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N,2-dimethyl-2-(1H-pyrrol-1-yl)propanamide](/img/structure/B5410814.png)
![5-({5-Methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-4-nitro-2,1,3-benzothiadiazole](/img/structure/B5410830.png)


![2-iodo-N-[2-(2-methylphenyl)sulfanylethyl]benzamide](/img/structure/B5410865.png)
![3-benzyl-3-{2-[4-(hydroxymethyl)piperidin-1-yl]-2-oxoethyl}-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B5410873.png)
![3-(3-methylphenyl)-5-[2-(methylthio)phenyl]-1,2,4-oxadiazole](/img/structure/B5410876.png)

![1-[3-(dimethylamino)propyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5410887.png)
